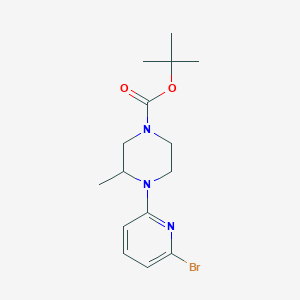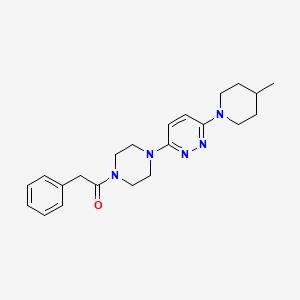
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone, also known as MPPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPE is a piperazinylpyridazine derivative that belongs to the class of psychoactive compounds. It has been synthesized using various methods and has shown promising results in various experiments.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Compounds related to 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone have been synthesized and evaluated for their analgesic and anti-inflammatory effects. These compounds have shown significant activity in tests like the phenylbenzoquinone-induced writhing test and carrageenan-induced paw edema method. Notably, they do not exhibit gastric ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004); (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Herbicide Action
Some derivatives of pyridazinone, like this compound, have been studied for their herbicidal properties. They inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. These compounds can be more effective and exhibit additional properties compared to other herbicides, such as resistance to metabolic detoxication in plants (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Acetylcholinesterase Inhibition
Derivatives of pyridazinone have been designed and synthesized as acetylcholinesterase inhibitors. These compounds, through structural modifications, have shown potent inhibition of acetylcholinesterase, which is relevant for conditions like Alzheimer's disease (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Antimicrobial Activity
New derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and showed promising in vitro antimicrobial activity against various bacteria and fungi. These compounds' structure and antimicrobial properties indicate potential applications in treating bacterial and fungal infections (Bhatt, Kant, & Singh, 2016).
Dopamine Receptor Affinity
Compounds with structures similar to this compound have been explored for their affinity towards dopamine receptors. These studies are significant for understanding the compounds' potential therapeutic applications in neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).
properties
IUPAC Name |
1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-9-11-25(12-10-18)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)17-19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSCXPRCFWHJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

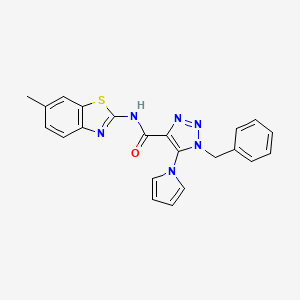
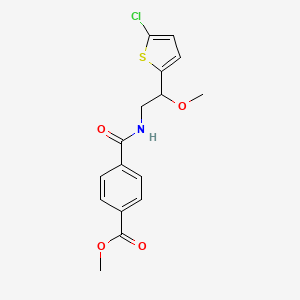
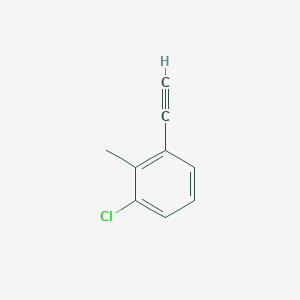
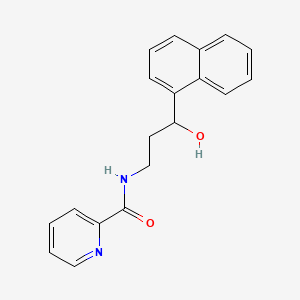
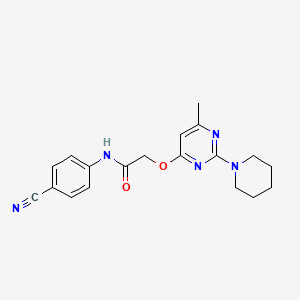

![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)
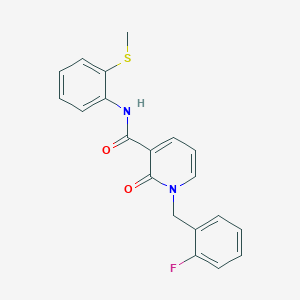
![N-[3-(5-Fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-ynamide](/img/structure/B2655015.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)

![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655019.png)
